[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid
Description
Properties
IUPAC Name |
[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOQISLJFDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672827 | |
| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-67-6 | |
| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
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Acyl Chloride Formation : The carboxylic acid group of 5-methoxy-2-carboxybenzeneboronic acid reacts with sulfur oxychloride (SOCl₂) to form the corresponding acyl chloride.
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Boc Protection : The acyl chloride intermediate reacts with potassium tert-butoxide (t-BuOK) to install the Boc group via nucleophilic substitution.
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Workup : The crude product is acidified, extracted, and recrystallized to yield the target compound.
Optimized Conditions (Adapted from Patent Examples)
| Parameter | Value |
|---|---|
| Starting Material | 5-Methoxy-2-carboxybenzeneboronic acid |
| Molar Ratio (SM:SOCl₂:t-BuOK) | 1:1.5:2.5 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (during t-BuOK addition) |
| Reaction Time | 4–6 hours |
| Yield | 85–95% |
Advantages :
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High yields under mild conditions.
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Scalable for industrial production.
Limitations :
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Requires access to 5-methoxy-2-carboxybenzeneboronic acid, which may necessitate multi-step synthesis.
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SOCl₂ handling demands stringent safety protocols.
Miyaura Borylation of Halogenated Precursors
An alternative route involves the Miyaura borylation of a halogenated precursor, such as 2-Boc-5-methoxybromobenzene. This method is widely used for installing boronic acid groups on aromatic systems.
Synthetic Pathway
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Halogenation : Introduce bromine at the desired position on a pre-Boc-protected 5-methoxyphenyl derivative.
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Borylation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
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Hydrolysis : Convert the pinacol boronate ester to the boronic acid using acidic conditions.
Representative Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-Boc-5-methoxybromobenzene |
| Catalyst | Pd(dppf)Cl₂ (1 mol%) |
| Boron Reagent | B₂pin₂ (1.2 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–90°C |
| Reaction Time | 12–24 hours |
| Yield (Boronate Ester) | 70–80% |
| Hydrolysis Yield | >90% |
Advantages :
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Compatible with diverse substitution patterns.
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Avoids SOCl₂, enhancing safety.
Limitations :
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Multi-step synthesis of the halogenated precursor.
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Palladium catalysts increase costs.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages functional groups (e.g., methoxy) to regioselectively install boronic acids. For [2-Boc-5-methoxyphenyl]boronic acid, the methoxy group directs lithiation to the ortho position, followed by boron trapping.
Protocol
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Protection : Boc-protect the hydroxyl group of 5-methoxy-2-hydroxyphenylboronic acid.
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Lithiation : Treat with LDA (lithium diisopropylamide) at -78°C.
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Boron Quenching : Add trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).
Key Data
| Parameter | Value |
|---|---|
| Directing Group | Methoxy (-OCH₃) |
| Base | LDA (2.2 equiv) |
| Boron Source | B(OMe)₃ (3.0 equiv) |
| Temperature | -78°C to 25°C |
| Yield | 60–75% |
Advantages :
-
High regioselectivity.
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No transition metals required.
Limitations :
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Sensitivity to moisture and temperature.
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Low yields compared to other methods.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Safety |
|---|---|---|---|---|
| Carboxybenzeneboronic Acid Route | 85–95 | Low | High | Moderate (SOCl₂) |
| Miyaura Borylation | 70–80 | High | Moderate | High |
| Directed Metalation | 60–75 | Low | Low | Low |
Industrial-Scale Considerations
For large-scale production, the carboxybenzeneboronic acid route is preferred due to its high yield and simplicity. However, manufacturers must address:
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SOCl₂ Neutralization : Implement scrubbers to handle HCl gas byproducts.
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Solvent Recovery : THF and dioxane require distillation for reuse.
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Crystallization Optimization : Sherwood oil (a petroleum ether fraction) is effective for recrystallization.
Emerging Techniques
Recent advances include enzymatic deprotection of boronate esters and flow chemistry for Miyaura borylation, which reduce reaction times and improve purity .
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Trifluoroacetic acid (TFA), methanol.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which have applications in cancer therapy .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The tert-butoxycarbonyl group serves as a protecting group for amines, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric Effects : The Boc group in [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid introduces significant steric hindrance compared to smaller groups like methoxy or chloro. This can reduce reaction yields in cross-coupling reactions but enhances stability during synthesis .
- Electronic Effects : The methoxy group’s electron-donating nature activates the boronic acid toward electrophilic substitution, while the Boc group’s electron-withdrawing character moderates reactivity, preventing undesired side reactions .
Table 2: Performance in Suzuki-Miyaura Couplings
Insights :
- The Boc group’s steric bulk necessitates optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) to achieve moderate yields, as seen in (27–38%) .
- In contrast, halogenated analogs like 5-chloro-2-methoxyphenylboronic acid exhibit higher yields (40–65%) due to reduced steric demands and enhanced electrophilicity .
Physicochemical Properties
- Solubility: The Boc group increases hydrophobicity, reducing aqueous solubility compared to polar analogs like 3-aminophenylboronic acid .
- Stability : Boc protection enhances stability under basic conditions, critical for multi-step syntheses .
Biological Activity
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of boronic acids, particularly their role as enzyme inhibitors and in drug development, makes them significant in various therapeutic areas.
- Molecular Formula : C12H15BNO4
- Molecular Weight : 233.06 g/mol
- CAS Number : 1309981-67-6
Boronic acids typically act by forming reversible covalent bonds with diols in biological molecules, particularly targeting enzymes such as proteases and kinases. The interaction of this compound with specific biomolecules can modulate various biological pathways, leading to therapeutic effects.
Anticancer Activity
Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that certain boronic acids can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular, derivatives similar to this compound have been evaluated for their efficacy against various cancer types:
- In vitro Studies : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and lung cancer cell lines (A549) .
- Mechanism : These compounds often target specific signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell viability and increased apoptosis.
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria:
- Staphylococcus aureus : Studies reported MIC values ranging from 4–8 μg/mL for certain boronic acid derivatives against MRSA strains .
- Mycobacterium spp. : Compounds similar to this compound exhibited promising activity against Mycobacterium abscessus and Mycobacterium smegmatis.
Case Studies
Pharmacokinetics and Toxicity
The pharmacokinetic profile of boronic acids is crucial for their therapeutic application. Preliminary studies on related compounds indicate moderate absorption and metabolism, with some exhibiting favorable safety profiles at high doses in animal models:
Q & A
Q. What computational methods predict the compound’s reactivity in novel reaction systems?
- DFT Calculations : Model transition states in Suzuki couplings to predict regioselectivity and optimize catalyst-substrate interactions .
- Molecular Docking : Assesses potential bioactivity (e.g., enzyme inhibition) by simulating interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
